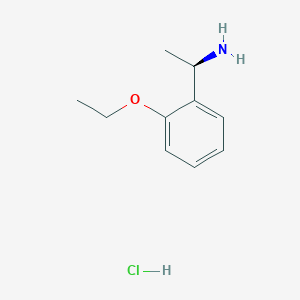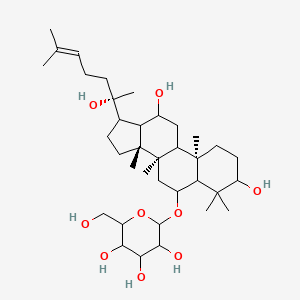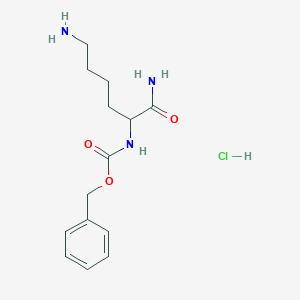
(r)-1-(2-Ethoxyphenyl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R)-1-(2-Ethoxyphenyl)ethyl]amine hydrochloride is a chemical compound with a molecular formula of C10H16ClNO. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-(2-Ethoxyphenyl)ethyl]amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (1R)-1-(2-Ethoxyphenyl)ethanol.
Conversion to Amine: The alcohol group is then converted to an amine group through a series of reactions, including the use of reagents such as thionyl chloride (SOCl2) and ammonia (NH3).
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of [(1R)-1-(2-Ethoxyphenyl)ethyl]amine hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R)-1-(2-Ethoxyphenyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
[(1R)-1-(2-Ethoxyphenyl)ethyl]amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1R)-1-(2-Ethoxyphenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1R)-1-(2-Methoxyphenyl)ethyl]amine hydrochloride
- [(1R)-1-(2-Propoxyphenyl)ethyl]amine hydrochloride
- [(1R)-1-(2-Butoxyphenyl)ethyl]amine hydrochloride
Uniqueness
[(1R)-1-(2-Ethoxyphenyl)ethyl]amine hydrochloride is unique due to its specific ethoxy substituent, which influences its chemical reactivity and interactions. Compared to similar compounds with different alkoxy groups, it may exhibit distinct properties and applications.
Eigenschaften
Molekularformel |
C10H16ClNO |
|---|---|
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
(1R)-1-(2-ethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-12-10-7-5-4-6-9(10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m1./s1 |
InChI-Schlüssel |
PLFPIKQCOGMNFQ-DDWIOCJRSA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1[C@@H](C)N.Cl |
Kanonische SMILES |
CCOC1=CC=CC=C1C(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride](/img/structure/B14799108.png)
![(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one; 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen; 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen](/img/structure/B14799113.png)


![N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline](/img/structure/B14799128.png)
![(2E)-N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14799133.png)
![4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B14799140.png)



![2-Methoxyethyl 4-oxo-4-({[4-(2-phenoxyethoxy)phenyl]carbamothioyl}amino)butanoate](/img/structure/B14799163.png)



